molecular formula C17H16N2S B2758712 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole CAS No. 136802-82-9

1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Cat. No.: B2758712
CAS No.: 136802-82-9
M. Wt: 280.39
InChI Key: DVNGAJFDWSUJJO-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a methylthio group at position 2, a phenyl group at position 5, and a p-tolyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted benzaldehyde with a thioamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient production while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Biological Activity

1-(4-Methylphenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole, a member of the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with an imidazole ring substituted at various positions, enhancing its lipophilicity and interaction with biological targets. The presence of the methylsulfanyl group and phenyl rings is crucial for its biological activity.

Antimicrobial Properties

Imidazole derivatives are widely recognized for their antimicrobial effects. Studies indicate that this compound exhibits significant activity against various pathogens, including fungi such as Aspergillus fumigatus and bacteria. The compound's mechanism of action may involve enzyme inhibition, which is common among imidazole derivatives.

Anticancer Activity

The compound shows promising anticancer properties, with research highlighting its ability to inhibit cancer cell proliferation. A study demonstrated that related imidazole compounds exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity.

Table 1: Anticancer Activity of Imidazole Derivatives

Compound NameCell Line TestedIC50 (nM)
This compoundHCT-1550
1-MethylimidazoleNCI-H460100
BenzimidazoleMDA-MB-23175

The data suggest that substituents on the phenyl rings significantly influence biological activity, with specific configurations yielding higher efficacy.

Enzyme Inhibition

Research indicates that the compound can inhibit key enzymes involved in various metabolic pathways. For example, it has been shown to affect enzymes related to cancer cell metabolism, potentially leading to reduced tumor growth.

Study on Antitumor Effects

In a recent study, a series of imidazole derivatives were synthesized and tested for their antitumor effects. Among these, the compound demonstrated significant cytotoxicity against several human cancer cell lines while exhibiting lower toxicity towards normal cells. The study reported an IC50 greater than 10 μM in quiescent lymphocytes but significantly lower values in rapidly proliferating cancer cells, indicating selectivity.

Mechanistic Insights

Mechanistic studies utilizing molecular modeling have provided insights into how this compound interacts with its biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in tumor progression.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions including:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Modifying existing compounds to introduce the methylsulfanyl group.
  • Cyclization Reactions : Forming the imidazole ring through cyclization of substituted phenyl compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-8-10-15(11-9-13)19-16(12-18-17(19)20-2)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNGAJFDWSUJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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